Cas no 97830-45-0 (1,3-Propanediol, 2-(2-methoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)-)

1,3-Propanediol, 2-(2-methoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)-, is a specialized organic compound featuring a 1,3-propanediol backbone substituted with methoxyphenoxy and trimethoxyphenyl groups. Its unique structure imparts potential utility in pharmaceutical and fine chemical synthesis, particularly as an intermediate for bioactive molecules. The presence of multiple methoxy groups enhances solubility and reactivity, making it suitable for selective functionalization. This compound may also serve as a precursor in the development of ligands or catalysts due to its sterically hindered yet flexible framework. Its well-defined molecular architecture ensures consistency in synthetic applications, offering researchers a reliable building block for complex organic transformations.
1,3-Propanediol, 2-(2-methoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)- structure
97830-45-0 structure
Product name:1,3-Propanediol, 2-(2-methoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)-
CAS No:97830-45-0
MF:C19H24O7
MW:364.389666557312
CID:5571016
PubChem ID:14123035

1,3-Propanediol, 2-(2-methoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Propanediol, 2-(2-methoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)-
    • 2-(2-methoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)propane-1,3-diol
    • Inchi: 1S/C19H24O7/c1-22-13-7-5-6-8-14(13)26-17(11-20)18(21)12-9-15(23-2)19(25-4)16(10-12)24-3/h5-10,17-18,20-21H,11H2,1-4H3
    • InChI Key: HEWXYQLUXPYZJD-UHFFFAOYSA-N
    • SMILES: C(C1=CC(OC)=C(OC)C(OC)=C1)(O)C(OC1=CC=CC=C1OC)CO

Computed Properties

  • Exact Mass: 364.15220310g/mol
  • Monoisotopic Mass: 364.15220310g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 9
  • Complexity: 380
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 86.6Ų

1,3-Propanediol, 2-(2-methoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-33048231-10g
2-(2-methoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)propane-1,3-diol
97830-45-0
10g
$4606.0 2023-09-04
Enamine
EN300-33048231-0.1g
2-(2-methoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)propane-1,3-diol
97830-45-0 95.0%
0.1g
$943.0 2025-03-18
Enamine
EN300-33048231-2.5g
2-(2-methoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)propane-1,3-diol
97830-45-0 95.0%
2.5g
$2100.0 2025-03-18
Enamine
EN300-33048231-5.0g
2-(2-methoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)propane-1,3-diol
97830-45-0 95.0%
5.0g
$3105.0 2025-03-18
Enamine
EN300-33048231-0.25g
2-(2-methoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)propane-1,3-diol
97830-45-0 95.0%
0.25g
$985.0 2025-03-18
Enamine
EN300-33048231-1.0g
2-(2-methoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)propane-1,3-diol
97830-45-0 95.0%
1.0g
$1070.0 2025-03-18
Enamine
EN300-33048231-1g
2-(2-methoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)propane-1,3-diol
97830-45-0
1g
$1070.0 2023-09-04
Enamine
EN300-33048231-5g
2-(2-methoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)propane-1,3-diol
97830-45-0
5g
$3105.0 2023-09-04
Enamine
EN300-33048231-0.05g
2-(2-methoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)propane-1,3-diol
97830-45-0 95.0%
0.05g
$900.0 2025-03-18
Enamine
EN300-33048231-0.5g
2-(2-methoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)propane-1,3-diol
97830-45-0 95.0%
0.5g
$1027.0 2025-03-18

1,3-Propanediol, 2-(2-methoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)- Related Literature

Additional information on 1,3-Propanediol, 2-(2-methoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)-

Chemical Profile of 1,3-Propanediol, 2-(2-methoxyphenoxy)-1-(3,4,5-trimethoxyphenyl) and Its Significance in Modern Research

The compound with the CAS number 97830-45-0, identified as 1,3-Propanediol, 2-(2-methoxyphenoxy)-1-(3,4,5-trimethoxyphenyl), represents a fascinating molecule in the realm of organic chemistry and pharmaceutical research. This trisubstituted propanediol derivative exhibits a unique structural framework characterized by the presence of two aromatic rings linked through a methoxyphenoxy bridge and a trimethoxyphenyl substituent on one of the propanediol moieties. Such structural complexity often translates into diverse chemical properties and biological activities, making it a subject of considerable interest in both academic and industrial settings.

Recent advancements in synthetic chemistry have enabled the efficient preparation of this compound, which has opened up new avenues for exploration in medicinal chemistry. The 1,3-Propanediol backbone is well-known for its versatility in drug design due to its ability to form hydrogen bonds and participate in hydrophilic interactions. When combined with the electron-donating methoxy groups and the electron-withdrawing nitro-like character of the trimethoxyphenyl ring, the compound exhibits a balance of lipophilicity and polarizability that can be exploited for various pharmacological applications.

The 2-(2-methoxyphenoxy) moiety introduces an additional layer of complexity, potentially influencing both the solubility profile and the interaction with biological targets. This part of the molecule resembles certain bioactive scaffolds found in natural products and synthetic drugs, suggesting that derivatives of this compound may possess therapeutic potential. For instance, structurally similar compounds have been investigated for their roles as kinase inhibitors or modulators of G-protein coupled receptors (GPCRs), areas where this derivative could also find utility.

In light of current research trends, there is growing interest in developing small molecules that can modulate neuroinflammatory pathways. The aromatic rings in 1,3-Propanediol, 2-(2-methoxyphenoxy)-1-(3,4,5-trimethoxyphenyl) could serve as binding sites for enzymes or receptors involved in conditions such as Alzheimer's disease or Parkinson's disease. Preliminary computational studies have suggested that this compound might interact with amyloid-beta aggregates or tau protein phosphorylation pathways, although experimental validation is still needed.

Another promising area of investigation is the antimicrobial activity of this compound. The presence of multiple methoxy groups enhances its potential to disrupt bacterial cell membranes or interfere with essential metabolic processes. Comparative studies with known antimicrobial agents have hinted at possible synergistic effects when combined with traditional antibiotics. This is particularly relevant in an era where antibiotic resistance poses a significant global health challenge.

The synthesis of 1,3-Propanediol, 2-(2-methoxyphenoxy)-1-(3,4,5-trimethoxyphenyl) also highlights the importance of green chemistry principles. Modern synthetic routes often emphasize atom economy and minimal waste generation. Techniques such as catalytic hydrogenation and microwave-assisted synthesis have been employed to streamline the production process while maintaining high yields and purity standards. These approaches align with broader industry efforts to reduce environmental impact without compromising on chemical quality.

From a commercial perspective, this compound represents an attractive candidate for further development due to its novelty and potential therapeutic applications. Pharmaceutical companies are increasingly seeking out proprietary molecules that can be patented and commercialized under exclusive licenses. The structural uniqueness of 1,3-Propanediol, 2-(2-methoxyphenoxy)-1-(3,4,5-trimethoxyphenyl) provides a strong foundation for such endeavors.

In conclusion,1,3-Propanediol, when functionalized as described here,CAS no97830-45-0 stands out as a promising entity in pharmaceutical research. Its complex architecture offers multiple opportunities for drug discovery across various therapeutic domains. As synthetic methodologies continue to evolve and our understanding of biological systems deepens,this compound is poised to play an important role in addressing some of today's most pressing medical challenges.

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